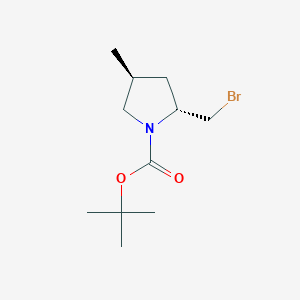

tert-Butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13808424

Molecular Formula: C11H20BrNO2

Molecular Weight: 278.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20BrNO2 |

|---|---|

| Molecular Weight | 278.19 g/mol |

| IUPAC Name | tert-butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |

| Standard InChI Key | WUARHZWSFMJLHR-DTWKUNHWSA-N |

| Isomeric SMILES | C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CBr |

| SMILES | CC1CC(N(C1)C(=O)OC(C)(C)C)CBr |

| Canonical SMILES | CC1CC(N(C1)C(=O)OC(C)(C)C)CBr |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidine ring substituted with:

-

A bromomethyl group (-CH₂Br) at the 2R position

-

A methyl group (-CH₃) at the 4S position

-

A tert-butyloxycarbonyl (Boc) protecting group at the 1-position .

The stereochemistry is critical, as the 2R,4S configuration dictates spatial orientation, influencing both reactivity and biological activity. Enantiomeric forms, such as the (2S,4R) isomer (CAS 2227198-67-4), exhibit distinct physicochemical properties .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₀BrNO₂ | |

| Molecular Weight | 278.19 g/mol | |

| CAS Number | Not explicitly listed* | - |

| Purity | ≥97% | |

| Stereochemistry | (2R,4S) |

*Note: The (2R,4S) enantiomer is structurally distinct from the (2S,4R) form (CAS 2227198-67-4) .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of tert-butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate typically involves:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl ester at the 1-position.

-

Methyl and Bromomethyl Introduction:

-

Methyl Group: Alkylation at C4 using methyl iodide or similar electrophiles.

-

Bromomethyl Group: Bromination of a hydroxymethyl intermediate via Appel reaction (PPh₃/CBr₄).

-

Stereoselective Strategies

Chiral pool synthesis or asymmetric catalysis ensures the desired 2R,4S configuration. For example:

-

Use of (R)- or (S)-proline derivatives as starting materials.

-

Enzymatic resolution to separate enantiomers post-synthesis.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols), enabling derivatization:

This reactivity is exploited to generate libraries of pyrrolidine derivatives for drug discovery .

Ester Group Transformations

The Boc group:

-

Hydrolysis: Under acidic conditions (HCl/dioxane), yielding the free amine.

-

Transesterification: With alcohols in the presence of Lewis acids.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound is a key precursor for:

-

Protease inhibitors: Functionalization at C2 introduces pharmacophores targeting viral enzymes.

-

Kinase inhibitors: The pyrrolidine scaffold mimics ATP’s adenine ring .

Chiral Auxiliary Applications

Its rigid structure aids in asymmetric synthesis, inducing enantioselectivity in aldol or Mannich reactions .

Comparison with Structural Analogs

Table 2: Structurally Related Pyrrolidine Derivatives

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume